molecular formula C26H21NO5 B12466568 2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12466568
M. Wt: 427.4 g/mol
InChI Key: OFCMGCBKKRKOQT-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include the formation of the benzoate ester, the introduction of the 2-oxo-2-phenylethyl group, and the cyclization to form the octahydro-4,6-ethenocyclopropa[f]isoindol ring system. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and derivatives of 2-oxo-2-phenylethyl. Examples include:

  • 2-oxo-2-phenylethyl phenylacetate
  • 2-oxo-2-phenylethyl 3-methylbenzoate
  • 2-oxo-2-phenylethyl diisopropylcarbamate

Uniqueness

What sets 2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate apart is its unique combination of functional groups and its potential for diverse applications. The presence of the octahydro-4,6-ethenocyclopropa[f]isoindol ring system adds to its structural complexity and may contribute to its unique biological activities.

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

phenacyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C26H21NO5/c28-21(14-5-2-1-3-6-14)13-32-26(31)15-7-4-8-16(11-15)27-24(29)22-17-9-10-18(20-12-19(17)20)23(22)25(27)30/h1-11,17-20,22-23H,12-13H2

InChI Key

OFCMGCBKKRKOQT-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=CC=C6

Origin of Product

United States

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